molecular formula C23H23N5O3 B2780890 1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1021065-33-7

1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2780890
CAS No.: 1021065-33-7
M. Wt: 417.469
InChI Key: UAAVOVPAKJZDJF-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the imidazolidine ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the purine moiety: This step involves the coupling of the imidazolidine intermediate with a purine derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A structurally similar compound with different functional groups.

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazole derivative with distinct properties.

Uniqueness

1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dimethyl-6-[3-[(4-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-7-9-16(10-8-15)14-31-18-6-4-5-17(13-18)27-11-12-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-10,13H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAVOVPAKJZDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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